Methyl N-acetyl-2-deoxy-α-D-galactosamine Methyl N-acetyl-2-deoxy-α-D-galactosamine Methyl N-acetyl-alpha-D-galactosaminide is an N-acetyl-alpha-D-galactosaminide having a methyl substituent at the anomeric position.
Brand Name: Vulcanchem
CAS No.: 6082-22-0
VCID: VC0014504
InChI: InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)CO)O)O
Molecular Formula: C9H17NO6
Molecular Weight: 235.23 g/mol

Methyl N-acetyl-2-deoxy-α-D-galactosamine

CAS No.: 6082-22-0

Reference Standards

VCID: VC0014504

Molecular Formula: C9H17NO6

Molecular Weight: 235.23 g/mol

Methyl N-acetyl-2-deoxy-α-D-galactosamine - 6082-22-0

CAS No. 6082-22-0
Product Name Methyl N-acetyl-2-deoxy-α-D-galactosamine
Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1
Standard InChIKey ZEVOCXOZYFLVKN-ZEBDFXRSSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)O
Description Methyl N-acetyl-alpha-D-galactosaminide is an N-acetyl-alpha-D-galactosaminide having a methyl substituent at the anomeric position.
Synonyms Methyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside;
PubChem Compound 448882
Last Modified Nov 11 2021
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